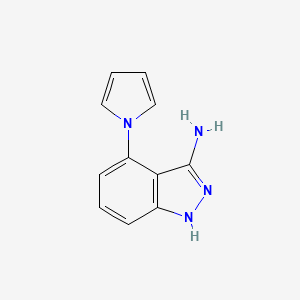

1H-Indazol-3-amine, 4-(1H-pyrrol-1-yl)-

Description

Significance of Indazole Core Structures in Contemporary Chemical Biology

The indazole ring, a bicyclic system composed of a fused benzene (B151609) and pyrazole (B372694) ring, is recognized as a "privileged scaffold" in medicinal chemistry. austinpublishinggroup.comamericanelements.com This designation stems from its recurring presence in a multitude of biologically active compounds across various therapeutic areas. nih.gov Indazole derivatives have demonstrated a wide array of pharmacological activities, including potent anti-tumor, anti-inflammatory, antibacterial, and anti-HIV properties. nih.govnih.gov

Several successful drugs incorporate the indazole core, highlighting its clinical importance. For example, Pazopanib is a multi-kinase inhibitor used in cancer therapy, and Benzydamine is utilized as a non-steroidal anti-inflammatory agent. googleapis.com The structural rigidity of the indazole nucleus, combined with its ability to participate in various non-covalent interactions, such as hydrogen bonding, makes it an excellent framework for designing targeted inhibitors of enzymes like kinases. nih.gov The 1H-indazol-3-amine substructure, in particular, has been identified as an effective "hinge-binding" fragment in kinase inhibitors, crucial for their mechanism of action. nih.gov

Importance of Pyrrole (B145914) Scaffolds in Medicinal Chemistry and Drug Discovery

The pyrrole ring, a five-membered aromatic heterocycle containing a single nitrogen atom, is another cornerstone of medicinal chemistry. It is a key structural component in many natural products and synthetic drugs. The pyrrole scaffold is known for its diverse biological activities, which include antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer effects.

The versatility of the pyrrole ring allows it to be readily functionalized, enabling chemists to fine-tune the steric and electronic properties of a molecule to optimize its interaction with biological targets. The combination of different pharmacophores within a pyrrole ring system has led to the development of more active compounds. This adaptability makes the pyrrole moiety a valuable component in the design of novel therapeutic agents.

Rationale for the Design and Investigation of Indazole-Pyrrole Hybrid Compounds

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug design. The goal is to create a new chemical entity with an improved activity profile, better selectivity, or a novel mechanism of action compared to its individual components.

The rationale for designing indazole-pyrrole hybrids like 1H-Indazol-3-amine, 4-(1H-pyrrol-1-yl)- is based on the complementary properties of the two heterocyclic systems. By linking the biologically active indazole core with the versatile pyrrole scaffold, researchers aim to:

Explore new chemical space: The novel combination can lead to interactions with biological targets that are not achievable by either moiety alone.

Enhance binding affinity and selectivity: The pyrrole group can be oriented to make additional, favorable contacts with a target protein, potentially increasing the potency and selectivity of the parent indazole structure.

Modulate physicochemical properties: The addition of a pyrrole ring can alter properties such as solubility, lipophilicity, and metabolic stability, which are critical for a compound's drug-like characteristics.

Research into compounds that conjugate N-substituted pyrroles with indazole moieties has been pursued to develop novel inhibitors of enzymes implicated in inflammatory diseases, such as lipoxygenase. google.com

Overview of Research Directions in 1H-Indazol-3-amine, 4-(1H-pyrrol-1-yl)- Chemistry

While specific research on 1H-Indazol-3-amine, 4-(1H-pyrrol-1-yl)- is not extensively documented in publicly available literature, the research directions for this class of compounds can be inferred from studies on analogous structures. The primary focus for such a hybrid molecule would likely be in the field of oncology, particularly in the development of kinase inhibitors.

Key research activities would include:

Synthesis: Developing efficient and regioselective synthetic routes is the first critical step. A plausible approach could involve the synthesis of a 4-substituted-1H-indazol-3-amine precursor, followed by the construction of the pyrrole ring, for instance, via a Paal-Knorr reaction with a suitable 1,4-dicarbonyl compound. mdpi.com Alternatively, a Suzuki coupling reaction between a halogenated indazole and a pyrrole-boronic acid derivative could be explored. nih.gov

Biological Screening: The compound would be screened against a panel of protein kinases known to be involved in cancer progression. Given the prevalence of 1H-indazol-3-amine derivatives as kinase inhibitors, targets such as BCR-ABL, FGFR, and VEGFR would be of high interest. nih.gov

Structural Biology: Should the compound show significant activity, co-crystallization studies with the target protein would be undertaken to understand its binding mode. This information is invaluable for guiding further structural optimization.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of substitutions on both the indazole and pyrrole rings would be conducted to identify derivatives with improved potency, selectivity, and pharmacokinetic properties.

The table below summarizes the key data for the parent compound, 1H-Indazol-3-amine.

| Property | Value |

| IUPAC Name | 1H-Indazol-3-amine |

| Molecular Formula | C₇H₇N₃ |

| Molecular Weight | 133.15 g/mol |

| CAS Number | 874-05-5 |

The following table presents data on a related pyrrole-substituted amine, illustrating the type of characterization that would be performed on the title compound.

Table of Physicochemical Data for 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₀N₄O |

| Appearance | Colorless solid |

| Melting Point | 93–94 °C |

| ¹H NMR (CDCl₃, ppm) | δ 5.98 (2H, s, CH), 4.17 (2H, br s, NH₂), 2.13 (6H, s, CH₃) |

| ¹³C NMR (CDCl₃, ppm) | 153.1 (C-N), 144.5 (C-N), 129.5 (C-CH₃), 108.8 (CH), 12.1 (CH₃) |

| HRMS (ESI-TOF), m/z | calcd for C₈H₁₁N₄O [M + H]⁺ 179.0927. Found, 179.0930 |

Data sourced from a study on a related compound to illustrate typical characterization data. mdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-pyrrol-1-yl-1H-indazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4/c12-11-10-8(13-14-11)4-3-5-9(10)15-6-1-2-7-15/h1-7H,(H3,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOALORIJOUUMIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC=CC3=C2C(=NN3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101287345 | |

| Record name | 4-(1H-Pyrrol-1-yl)-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101287345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404827-79-8 | |

| Record name | 4-(1H-Pyrrol-1-yl)-1H-indazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=404827-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1H-Pyrrol-1-yl)-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101287345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations for 1h Indazol 3 Amine, 4 1h Pyrrol 1 Yl

Strategies for the Construction of the 1H-Indazole-3-amine Core

The formation of the 1H-indazole-3-amine skeleton can be achieved through a variety of synthetic routes, often leveraging transition-metal catalysis and classical cyclization reactions. These methods provide access to a diverse range of substituted indazoles, which are crucial for developing new chemical entities.

Palladium-Catalyzed C-H Amination and Cyclization Routes

Palladium-catalyzed reactions are powerful tools for the formation of C-N bonds, enabling the direct amination of C-H bonds to construct heterocyclic rings. One prominent strategy involves the intramolecular C-H amination of readily available hydrazones. organic-chemistry.orgnih.gov This approach typically uses a palladium catalyst, such as Pd(OAc)₂, in the presence of an oxidant to facilitate the cyclization. The reaction proceeds via the activation of an aryl C-H bond ortho to the hydrazone moiety, followed by intramolecular amination to form the indazole ring. organic-chemistry.org These reactions are valued for their ability to tolerate a variety of functional groups and proceed under relatively mild conditions. organic-chemistry.org

For example, the cyclization of N-arylbenzophenone hydrazones can be efficiently effected using a catalytic amount of Pd(OAc)₂ with co-oxidants like Cu(OAc)₂ and AgOCOCF₃. organic-chemistry.org Another approach involves the ligand-free palladium-catalyzed C-H amination of aminohydrazones, which can be prepared from the activation of tertiary amides followed by the addition of hydrazides. nih.gov

| Catalyst/Reagent | Substrate Type | Key Features |

| Pd(OAc)₂ / Cu(OAc)₂ / AgOCOCF₃ | N-Aryl ketone hydrazones | Tolerates various functional groups; proceeds under mild conditions. organic-chemistry.org |

| Ligand-free Pd catalyst | Aminohydrazones | Utilizes easily prepared substrates from tertiary amides. nih.gov |

Copper-Mediated Annulation and Cyclization Approaches

Copper-catalyzed or -mediated reactions provide an economical and efficient alternative to palladium for the synthesis of indazoles. These methods often involve an intramolecular Ullmann-type coupling reaction. researchgate.netnih.gov A general route involves the condensation of an o-haloaryl aldehyde or ketone with an aryl hydrazine (B178648) to form a hydrazone intermediate. Subsequent treatment with a copper catalyst, such as CuI or Cu₂O, without the need for a specific ligand, promotes intramolecular C-N bond formation to yield the 1H-indazole. nih.govchemrxiv.org

This strategy has been successfully applied to a wide range of substrates, producing indazole products in good yields. nih.gov The reaction tolerates various functional groups and can be scaled up, making it suitable for process development. researchgate.net For instance, the cyclization of o-haloaryl N-tosylhydrazones can be effectively mediated by Cu₂O. chemrxiv.org

| Catalyst | Substrate Type | Reaction Type |

| CuI (ligand-free) | o-haloaryl aldehydes/ketones + aryl hydrazines | Intramolecular Ullmann-type coupling. nih.gov |

| Cu₂O | o-haloaryl N-tosylhydrazones | Thermo-induced isomerization and cyclization. chemrxiv.org |

1,3-Dipolar Cycloaddition Reactions in Indazole Synthesis

The 1,3-dipolar cycloaddition is a powerful ring-forming reaction that allows for the rapid construction of five-membered heterocycles. nih.gov In the context of indazole synthesis, this reaction typically involves the [3+2] cycloaddition of an aryne (benzyne) with a diazo compound or a nitrile imine. researchgate.netorganic-chemistry.org

One such method describes the reaction of in-situ generated nitrile imines with benzyne, affording N(1)-C(3) disubstituted indazoles in moderate to excellent yields within a very short reaction time. researchgate.net Similarly, arynes can react with N-tosylhydrazones, which generate diazo compounds in situ, to produce 3-substituted indazoles. organic-chemistry.org This approach offers a convergent and rapid route to the indazole core, complementing other synthetic methodologies. researchgate.net

| Dipole (or Precursor) | Dipolarophile | Key Features |

| Nitrile Imines | Benzyne | Rapid reaction (within 5 min); good yields for disubstituted indazoles. researchgate.net |

| N-Tosylhydrazones | Benzyne | In-situ generation of diazo compounds; provides 3-substituted indazoles. organic-chemistry.org |

| α-diazomethylphosphonates | Arynes | Provides access to 3-alkyl/aryl-1H-indazoles. nih.gov |

Hydrazone-Based Cyclization Strategies

Cyclization of hydrazone precursors is one of the most common and versatile methods for indazole synthesis. These strategies often involve the intramolecular C-H amination of aryl hydrazones under oxidative conditions. Various oxidants can be employed, eliminating the need for transition metal catalysts in some cases.

For instance, molecular iodine (I₂) can be used as the sole oxidant to mediate the cyclization of diaryl ketone hydrazones into 1H-indazoles via direct aryl C-H amination. nih.govnih.gov Other hypervalent iodine reagents, such as [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA), have also been successfully used for the same transformation. nih.gov These metal-free methods are operationally simple and offer a facile route to a wide array of indazole derivatives. nih.gov A notable strategy also includes the thermo-induced intramolecular cyclization of picrylhydrazone into an indazole derivative. researchgate.net

| Reagent/Condition | Substrate Type | Reaction Type |

| I₂ / KI / NaOAc | Diaryl and tert-butyl aryl ketone hydrazones | Oxidative intramolecular aryl C-H amination. nih.gov |

| PIFA | Arylhydrazones | Oxidative direct aryl C-H amination. nih.gov |

| Heat (thermal induction) | Picrylhydrazones | Intramolecular cyclization. researchgate.net |

Divergent Synthetic Pathways to Substituted 1H-Indazol-3-amines

Divergent synthesis allows for the creation of a variety of structurally distinct molecules from a common intermediate. An oxidant-controlled divergent synthesis has been developed for complex fused heterocyclic systems starting from 1H-indazol-3-amine. wikipedia.org While this example builds upon a pre-formed indazole, the principle can be applied to pathways where a common precursor can be selectively guided toward different substituted indazole-3-amines.

Furthermore, divergent approaches can be seen in the iodine-mediated reactions of hydrazones. Depending on the structure of the ketone precursor (aryl vs. alkyl), the I₂-mediated oxidative cyclization can be directed to form either 1H-indazoles (via aryl C-H amination) or 1H-pyrazoles (via sp³ C-H amination), demonstrating a divergent outcome from similar starting materials and reagents. nih.gov

Methodologies for Integrating the 1H-Pyrrol-1-yl Moiety

The introduction of the 1H-pyrrol-1-yl group at the 4-position of the 1H-indazol-3-amine core requires a C-N bond formation reaction at this specific position. The most plausible strategies involve the use of a 4-amino-1H-indazol-3-amine intermediate, which can then undergo classical pyrrole-forming reactions.

A primary method for this transformation is the Paal-Knorr pyrrole (B145914) synthesis . This reaction involves the condensation of a primary amine with a 1,4-dicarbonyl compound. nih.govrgmcet.edu.in To form the target molecule, 4-amino-1H-indazol-3-amine would be reacted with a 1,4-dicarbonyl such as 2,5-hexanedione (B30556) (for a 2,5-dimethylpyrrole) or succinaldehyde. The reaction is typically carried out under neutral or weakly acidic conditions, as strongly acidic conditions (pH < 3) can favor the formation of furan (B31954) byproducts. nih.govnih.gov The reaction proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring. rgmcet.edu.in This method is highly efficient and widely used due to its simplicity. nih.gov

Another classical and highly effective method is the Clauson-Kaas pyrrole synthesis . This reaction condenses a primary amine with 2,5-dialkoxytetrahydrofuran (e.g., 2,5-dimethoxytetrahydrofuran) in the presence of an acid catalyst to form the N-substituted pyrrole. chem-station.combeilstein-journals.org The reaction mechanism involves the acid-catalyzed hydrolysis of the furan derivative to the precursor of succinaldehyde, which then reacts with the primary amine. wikipedia.org Acetic acid is the traditional catalyst, but various Brønsted acids, Lewis acids, and metal catalysts have been employed to improve efficiency and expand the substrate scope under greener conditions. beilstein-journals.org

| Reaction Name | Amine Substrate | Pyrrole Source Reagent | Typical Conditions |

| Paal-Knorr Synthesis | Primary Amine | 1,4-Dicarbonyl Compound (e.g., 2,5-hexanedione) | Neutral or weakly acidic (e.g., acetic acid). nih.govnih.gov |

| Clauson-Kaas Synthesis | Primary Amine | 2,5-Dialkoxytetrahydrofuran | Acid-catalyzed (e.g., acetic acid, P₂O₅, Zn(OTf)₂). beilstein-journals.org |

While less specific documentation exists for the 4-position of indazole-3-amine, transition-metal-catalyzed cross-coupling reactions represent a theoretical alternative. A 4-halo-1H-indazol-3-amine could potentially be coupled with pyrrole in a Buchwald-Hartwig amination or an Ullmann condensation, although this would require careful optimization to manage the multiple nucleophilic sites on the indazole substrate.

Pyrrole Ring Formation via Cycloaddition Reactions

The construction of a pyrrole ring directly onto a pre-existing indazole framework can be envisioned through classic cycloaddition methodologies, most notably the Paal-Knorr synthesis. wikipedia.orgorganic-chemistry.org This reaction typically involves the condensation of a 1,4-dicarbonyl compound with a primary amine under neutral or weakly acidic conditions to yield a pyrrole. organic-chemistry.org

In a hypothetical application to synthesize 1H-Indazol-3-amine, 4-(1H-pyrrol-1-yl)-, the strategy would commence with a 1H-indazole-3,4-diamine precursor. This diamine would then be reacted with a 1,4-dicarbonyl compound, such as 2,5-hexanedione or succinaldehyde. The mechanism proceeds via the formation of a hemiaminal, followed by a second intramolecular attack to form a dihydroxytetrahydropyrrole intermediate, which subsequently dehydrates to yield the aromatic pyrrole ring. wikipedia.org

However, this approach is fraught with significant regioselectivity challenges. The 1H-indazole-3,4-diamine possesses two primary amine nucleophiles at the C3 and C4 positions. Both amines can react with the dicarbonyl compound, potentially leading to a mixture of isomeric products where the pyrrole ring is attached at either the 3- or 4-position, or undesirable polymerization products. Directing the reaction to selectively occur at the C4-amine while leaving the C3-amine untouched would require a sophisticated and likely multi-step protecting group strategy, diminishing the efficiency of this route.

| Reaction Type | Precursors | Key Reagent | Potential Challenges |

| Paal-Knorr Synthesis | 1H-Indazol-3,4-diamine | 2,5-Hexanedione | Poor regioselectivity due to two competing amine groups, potential for polymerization. |

While other methods like [3+2] cycloadditions are powerful for pyrrole synthesis, their application in constructing a pyrrole ring onto an existing indazole core is not extensively documented and would face similar regiochemical hurdles. nih.govnih.gov

N-Arylation and Coupling Reactions for Pyrrole Attachment

A more practical and controllable strategy for attaching the pyrrole ring to the C4 position of the indazole core involves transition-metal-catalyzed cross-coupling reactions. These methods, such as the Buchwald-Hartwig amination and the Ullmann condensation, are cornerstones of modern synthetic chemistry for forming carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org

This approach utilizes a 4-halo-1H-indazol-3-amine (e.g., 4-bromo or 4-iodo) as the electrophilic partner and pyrrole (often as its potassium salt) as the nucleophile.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is highly effective for coupling amines with aryl halides. wikipedia.org The synthesis would involve reacting a protected 4-halo-1H-indazol-3-amine with pyrrole in the presence of a palladium catalyst (e.g., Pd(dba)₂) and a specialized phosphine (B1218219) ligand (e.g., Xantphos, tBuDavePhos). researchgate.netnih.gov A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to facilitate the catalytic cycle.

Ullmann Condensation: This classic copper-catalyzed reaction is also suitable for N-arylation. organic-chemistry.org The reaction conditions typically involve heating the aryl halide and pyrrole with a copper(I) salt (e.g., CuI) and a base, often in a polar aprotic solvent like DMF or DMSO. researchgate.net While traditional Ullmann reactions required harsh conditions, modern protocols often use ligands like 1,10-phenanthroline (B135089) to facilitate the coupling at lower temperatures.

A critical consideration for these coupling reactions is the need for protecting groups. The 3-amino group and the N1-H of the indazole are both nucleophilic and can compete in the coupling reaction. Therefore, a robust protecting group strategy is essential. The 3-amino group is typically protected as a carbamate (B1207046) (e.g., Boc), and the indazole N1 is protected with a group like trityl (Tr) or 2-(trimethylsilyl)ethoxymethyl (SEM). acs.orgjocpr.com After the C-N bond is successfully formed at the C4 position, these groups are removed in subsequent steps.

| Coupling Reaction | Typical Catalyst/Reagent | Typical Ligand | Base | Key Feature |

| Buchwald-Hartwig | Pd(dba)₂ or Pd₂(dba)₃ | Phosphine-based (e.g., Xantphos) | NaOtBu, Cs₂CO₃ | High efficiency and broad substrate scope. wikipedia.orgresearchgate.net |

| Ullmann Condensation | CuI | Diamine-based (e.g., 1,10-phenanthroline) | K₂CO₃, K₃PO₄ | Economical and effective for N-arylation of heterocycles. organic-chemistry.orgresearchgate.net |

Convergent and Fragment-Based Synthetic Approaches for the Hybrid System

A convergent synthesis, where complex fragments are synthesized independently before being coupled, is the most logical and efficient strategy for preparing 1H-Indazol-3-amine, 4-(1H-pyrrol-1-yl)-. This approach maximizes efficiency and allows for easier purification of intermediates compared to a linear synthesis. The N-arylation methods described previously are inherently convergent.

The synthesis can be broken down into the preparation of two key fragments:

Fragment A: Protected 4-Halo-1H-indazol-3-amine: The synthesis of this fragment often starts from a commercially available substituted benzonitrile. For example, a 2-fluoro- or 2-chlorobenzonitrile (B47944) bearing a halogen at the 5-position (which will become the 4-position of the indazole) can be used. nih.govchemrxiv.org A typical sequence involves:

Protection of the future 3-amino group precursor if necessary.

Cyclization with hydrazine to form the 3-aminoindazole ring. nih.govresearchgate.net

Introduction of protecting groups on the 3-amino function (e.g., Boc anhydride) and the N1-position of the indazole ring (e.g., SEM-Cl). acs.org

Fragment B: Pyrrole: Pyrrole is a commercially available reagent. For coupling reactions, it is often converted to a more nucleophilic salt, such as potassium pyrrolide, by treatment with a strong base like potassium hydride (KH).

The final step is the palladium- or copper-catalyzed coupling of Fragment A and Fragment B, followed by a global deprotection step to remove the protecting groups and reveal the final target molecule. This fragment-based methodology is widely used in medicinal chemistry for the rapid generation of analogues for structure-activity relationship (SAR) studies. nih.gov

Regioselectivity and Stereocontrol in 1H-Indazol-3-amine, 4-(1H-pyrrol-1-yl)- Synthesis

Regioselectivity: The primary challenge in the synthesis of this molecule is controlling regioselectivity. Several regiochemical issues must be addressed:

Indazole N1 vs. N2 Functionalization: The indazole ring has two nitrogen atoms (N1 and N2) that can undergo alkylation or arylation. Direct functionalization of an unprotected 1H-indazole typically yields a mixture of N1 and N2 isomers. beilstein-journals.orgnih.gov The ratio of these isomers is influenced by factors such as the choice of base, solvent, and the electronic nature of substituents on the indazole ring. nih.govbeilstein-journals.org To ensure the final product is the thermodynamically more stable 1H-tautomer, the synthesis almost always involves protection of the N1-position prior to subsequent reactions, thereby blocking reactivity at this site. acs.org

Selectivity of C-N Coupling: During the N-arylation step, there are multiple potential nucleophilic sites: the pyrrole anion, the protected 3-amino group, and the indazole nitrogens (if unprotected). The use of a robust protecting group on the 3-amino group (like Boc) is non-negotiable to prevent side reactions. Similarly, N1-protection of the indazole ring is crucial to prevent arylation on the indazole nitrogen itself and to ensure the correct final tautomer.

Selectivity in Ring Formation: As discussed in section 2.2.1, a direct cycloaddition approach like the Paal-Knorr synthesis would suffer from poor regioselectivity due to the two competing primary amines in a putative 3,4-diaminoindazole precursor.

Therefore, a carefully planned, multi-step sequence involving orthogonal protecting groups is the most effective strategy to overcome these regioselectivity challenges. jocpr.comneliti.com

Stereocontrol: The parent compound, 1H-Indazol-3-amine, 4-(1H-pyrrol-1-yl)-, is an achiral molecule as it contains no stereocenters. Consequently, issues of stereocontrol are not relevant to its synthesis. Stereochemical considerations would only become important if chiral substituents were introduced on either the indazole or pyrrole rings or if the synthesis proceeded through a chiral intermediate to produce a specific enantiomer of a derivative.

Spectroscopic and Structural Characterization of 1h Indazol 3 Amine, 4 1h Pyrrol 1 Yl Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomistic Connectivity and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the atomistic connectivity and conformational details of organic molecules. For 1H-indazol-3-amine derivatives, ¹H and ¹³C NMR spectra provide critical information about the electronic environment of each nucleus.

¹H NMR Analysis for Proton Environments

The ¹H NMR spectrum of 1H-indazol-3-amine derivatives typically exhibits distinct signals corresponding to the protons of the indazole core, the pyrrole (B145914) ring, and the amine group. In related 1H-indazole-3-amine structures, protons on the indazole and associated benzene (B151609) rings typically appear in the aromatic region, generally between δ 6.0 and 8.0 ppm. mdpi.com The active hydrogens of the amine (NH₂) and the indazole N-H often present as broad signals, with the N-H proton of the indazole ring appearing further downfield. For instance, in some indazole derivatives, the active hydrogens on the C-1 and C-3 amides of the indazole moiety show signals in the range of δ 10–13 ppm. mdpi.com

For a hypothetical ¹H NMR spectrum of 1H-Indazol-3-amine, 4-(1H-pyrrol-1-yl)-, one would expect to see characteristic signals for the pyrrole protons. In similar pyrrole-containing compounds, the protons on the pyrrole ring display signals that can be used to confirm its presence and substitution pattern. acgpubs.org

Table 1: Representative ¹H NMR Data for a Structurally Related Pyrrole Derivative, 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. acgpubs.org

| Functional Group | Chemical Shift (δ ppm) | Multiplicity |

| Pyrrole CH | 5.98 | s |

| Amino NH₂ | 4.17 | br s |

| Methyl CH₃ | 2.13 | s |

Note: This data is for a related compound and serves as an illustrative example.

¹³C NMR Analysis for Carbon Backbones

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal, and the chemical shift is indicative of its electronic environment. In substituted indazoles, the carbon atoms of the fused benzene and pyrazole (B372694) rings resonate at characteristic chemical shifts. researchgate.net The introduction of a pyrrole substituent at the 4-position would be expected to influence the chemical shifts of the surrounding carbon atoms in the indazole ring.

Analysis of related pyrrole-containing heterocyclic systems provides insight into the expected ¹³C NMR signals. For example, in 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine, the pyrrole carbons and the carbons attached to nitrogen atoms show distinct resonances. acgpubs.org

Table 2: Representative ¹³C NMR Data for a Structurally Related Pyrrole Derivative, 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. acgpubs.org

| Carbon Atom | Chemical Shift (δ ppm) |

| C-N (Oxadiazole) | 153.1 |

| C-N (Oxadiazole) | 144.5 |

| C-CH₃ (Pyrrole) | 129.5 |

| CH (Pyrrole) | 108.8 |

| CH₃ | 12.1 |

Note: This data is for a related compound and serves as an illustrative example.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular mass of a compound, which in turn allows for the confident determination of its elemental composition. This is a crucial step in the characterization of novel compounds. For 1H-Indazol-3-amine, 4-(1H-pyrrol-1-yl)- (C₁₁H₁₀N₄), the expected exact mass can be calculated and compared with the experimental value obtained from HRMS.

In studies of related heterocyclic compounds, HRMS has been successfully employed to confirm their molecular formulas. For example, the HRMS (ESI-TOF) data for 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine showed a calculated m/z of 179.0927 for [M+H]⁺, with a found value of 179.0930, confirming the elemental composition C₈H₁₀N₄O. acgpubs.org

X-ray Crystallography for Solid-State Molecular Architecture

Determination of Tautomeric Forms and Hydrogen Bonding Networks

Indazole derivatives can exist in different tautomeric forms, with the 1H- and 2H-tautomers being the most common. nih.gov X-ray crystallography can definitively identify the predominant tautomer in the solid state. Furthermore, this technique reveals the intricate network of hydrogen bonds that often dictates the crystal packing. In many indazole derivatives, hydrogen bonds involving the indazole N-H and the amino group play a significant role in the supramolecular assembly. nih.govmdpi.com

Analysis of Intermolecular Interactions and Crystal Packing

Beyond hydrogen bonding, X-ray crystallography allows for the analysis of other intermolecular interactions, such as π-π stacking, which are common in aromatic heterocyclic compounds. The way molecules pack in the crystal lattice is determined by the sum of these interactions and has a significant impact on the physical properties of the material. The crystal structures of various substituted indazoles have been determined, revealing diverse packing motifs. mdpi.comresearchgate.net

Structure Activity Relationship Sar Investigations of 1h Indazol 3 Amine, 4 1h Pyrrol 1 Yl Analogs

Impact of Substitutions on the Indazole Moiety at the 4-Position and Beyond

The indazole core serves as a pivotal scaffold in numerous biologically active compounds. Modifications to its benzene (B151609) ring, particularly at positions 4, 5, and 6, have been shown to play a crucial role in modulating biological activity. nih.gov While the parent compound of interest features a 1H-pyrrol-1-yl group at the 4-position, SAR studies on related indazole analogs reveal the significant influence of substituents at this position and others on the ring. nih.gov Research on a novel series of 1H-indazole derivatives demonstrated that disubstituent groups at both the 4-position and 6-position were critical for inhibitory activity against the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov This highlights that the space occupied by the 4-position substituent, in this case, the pyrrole (B145914) ring, is a key interaction zone, and its properties, along with those of other substituents, collectively determine the molecule's efficacy.

The electronic properties and size (steric effects) of substituents on the indazole ring are determining factors for biological potency. Studies on 3,5-disubstituted indazole derivatives have provided clear insights into these effects. For instance, the nature of the substituent on a benzene ring attached to the C-5 position of the indazole core significantly impacts anti-proliferative activity against cancer cell lines. nih.gov

One study systematically evaluated a series of analogs with different fluorine substitution patterns. The results indicated a clear trend in activity against the Hep-G2 cancer cell line, with the 3,5-difluoro substituted analog showing the highest potency. nih.gov This suggests that the strong electron-withdrawing nature of two fluorine atoms in these specific positions is beneficial for activity. The presence of para-fluorine, in particular, was identified as being crucial for antitumor activity. nih.gov

The following table illustrates the impact of different substituents at the C-5 position on the anti-proliferative activity against the Hep-G2 cell line. nih.gov

| Compound ID | C-5 Substituent (R¹) | IC₅₀ (µM) for Hep-G2 Cells |

| 5j | 3,5-difluorophenyl | 4.15 |

| 5e | 4-fluorophenyl | 6.58 |

| 5b | 3-fluorophenyl | 8.32 |

| 5f | 4-trifluoromethoxyphenyl | 10.31 |

This data clearly demonstrates that both the electronic nature (fluoro vs. trifluoromethoxy) and the position of the substituent have a direct and measurable effect on biological activity. nih.gov

The amine group at the C-3 position of the 1H-indazole ring is a cornerstone of the molecule's pharmacophore. It is widely recognized as an effective "hinge-binding" fragment in many kinase inhibitors. nih.govresearchgate.net This functionality allows the molecule to form critical hydrogen bonds with the "hinge region" of the ATP-binding pocket of kinases, which is a common mechanism for achieving potent inhibition. nih.gov The structure of the drug Linifanib, for example, features a 1H-indazole-3-amine moiety that binds effectively to the hinge region of tyrosine kinases. nih.gov

The importance of this group is further underscored by research where it is modified. Changing the 3-amine to a 3-amide, as seen in the drug Entrectinib, can also result in potent compounds, indicating that while the primary amine is effective, related functionalities that can still participate in similar hydrogen bonding interactions are also tolerated and can be exploited to fine-tune activity and other properties. nih.gov Further modifications, such as introducing mercapto acetamide (B32628) or piperazine (B1678402) acetamide groups at the C-3 position, have been explored to alter pharmacokinetic parameters and biological activity. nih.gov In other related series, a suitably substituted carbohydrazide (B1668358) moiety at this C-3 position was also found to be crucial for potent inhibitory activity. nih.gov

Influence of the Pyrrole Nitrogen Linkage (1H-pyrrol-1-yl) and Pyrrole Ring Substitutions

The 4-(1H-pyrrol-1-yl) substituent is a defining feature of the title compound. The nitrogen atom of the pyrrole ring forms a direct linkage to the C-4 position of the indazole core. This linkage dictates the relative orientation of the two heterocyclic rings. While specific SAR studies on substitutions of this pyrrole ring within the 1H-indazol-3-amine scaffold are not extensively detailed in the reviewed literature, the role of pyrrole moieties in other kinase inhibitors provides valuable context. cancertreatmentjournal.com

Structural modifications of pyrrole-containing scaffolds are a key strategy for improving the selectivity and activity of kinase inhibitors. cancertreatmentjournal.com For example, in a series of pyrrole indolin-2-one derivatives, substitutions on the pyrrole ring were comprehensively investigated to optimize biological activity. cancertreatmentjournal.com In a different chemical series, the synthesis of a 4-(2,5-dimethyl-1H-pyrrol-1-yl) derivative of 1,2,5-oxadiazol-3-amine (B3056651) highlights that substitutions on the pyrrole ring are synthetically feasible and of interest for creating new analogs with potentially valuable pharmacological properties. mdpi.com It is therefore highly probable that adding substituents to the pyrrole ring of 1H-Indazol-3-amine, 4-(1H-pyrrol-1-yl)- would significantly impact target engagement by altering steric and electronic profiles, potentially allowing the moiety to access deeper or different sub-pockets within a biological target.

Conformational Analysis and Tautomerism in Biological Recognition

Indazole-based compounds can exist in different tautomeric forms, primarily the 1H-indazole and 2H-indazole forms. nih.gov For the class of molecules discussed here, the 1H-tautomer is not only more thermodynamically stable but is also the biologically relevant form. nih.gov The presence of the hydrogen atom on the N1 nitrogen is a key feature of the hinge-binding pharmacophore, often acting as a hydrogen bond donor.

Elucidation of Key Pharmacophoric Elements for Target Engagement

Based on SAR investigations of this and related series, a clear pharmacophore model emerges for effective target engagement, particularly for protein kinases. A pharmacophore describes the essential three-dimensional arrangement of functional groups required for biological activity.

The key pharmacophoric elements for 1H-Indazol-3-amine analogs include:

A Hydrogen Bond Donor/Acceptor Motif: The 1H-indazole-3-amine group is the primary interaction point. The N1-H of the indazole and the two hydrogens of the 3-amino group can act as hydrogen bond donors, while the N2 of the indazole and the nitrogen of the 3-amino group can act as hydrogen bond acceptors. This pattern is crucial for anchoring the molecule in the hinge region of many kinases. nih.govnih.gov

A Central Heterocyclic Scaffold: The rigid indazole ring system serves as the core scaffold, properly orienting the key interacting groups in three-dimensional space. nih.gov

A Specificity-Driving Substituent: The 4-(1H-pyrrol-1-yl) group projects from the core and is positioned to interact with other regions of the target's binding site. This group is critical for determining the molecule's selectivity and potency against different targets.

The development of pharmacophore models is a key tool in virtual screening and drug discovery, allowing for the identification of new molecules that possess these critical chemical features. mdpi.com

Mechanistic Insights into the Biological Activity of 1h Indazol 3 Amine, 4 1h Pyrrol 1 Yl

Enzyme Inhibition and Modulation Studies

No specific data is available for the inhibition or modulation of enzymes by 1H-Indazol-3-amine, 4-(1H-pyrrol-1-yl)- .

Inhibition Profiles Against Specific Kinases

There is no information regarding the inhibition of Tyrosine Kinases, FGFRs, Bcr-Abl, ALK, ERK1/2, VEGF, TTK, RIP2, or PI3Kδ specifically by 1H-Indazol-3-amine, 4-(1H-pyrrol-1-yl)- .

Interaction with Other Critical Enzymes

There is no information regarding the interaction of 1H-Indazol-3-amine, 4-(1H-pyrrol-1-yl)- with Indoleamine 2,3-dioxygenase 1 (IDO1), Lipoxygenase, Nitric Oxide Synthase (nNOS), Acetylcholinesterase, Carbonic Anhydrase, Trypanosoma brucei N-myristoyltransferase (NMT), or Factor D.

Receptor-Ligand Interactions and Agonist/Antagonist Activities

No specific data is available for receptor-ligand interactions involving 1H-Indazol-3-amine, 4-(1H-pyrrol-1-yl)- .

Engagement with G-Protein Coupled Receptors (GPCRs)

There is no information on the engagement of 1H-Indazol-3-amine, 4-(1H-pyrrol-1-yl)- with GPCRs.

Specificity for Serotonin Receptors, Adrenergic Receptors, Cannabinoid Receptors, or Transient Receptor Potential Ankyrin-Repeat 1 (TRPA1) Channels

There is no information regarding the specificity or activity of 1H-Indazol-3-amine, 4-(1H-pyrrol-1-yl)- at these receptor targets.

Elucidation of Cellular Pathways and Molecular Mechanisms of Action

No studies elucidating the cellular pathways or molecular mechanisms of action for 1H-Indazol-3-amine, 4-(1H-pyrrol-1-yl)- were found.

Modulation of Programmed Cell Death Pathways (e.g., Bcl-2 family members, p53/MDM2 pathway)

There is no available research detailing the interaction of 1H-Indazol-3-amine, 4-(1H-pyrrol-1-yl)- with key regulators of apoptosis such as the Bcl-2 family of proteins or the p53/MDM2 pathway.

Interference with Other Signal Transduction Cascades

Information regarding the effect of 1H-Indazol-3-amine, 4-(1H-pyrrol-1-yl)- on other cellular signal transduction cascades is not present in the current body of scientific literature.

Mechanisms of Biological Selectivity and Potency Enhancement

There are no published studies that specifically investigate the mechanisms of biological selectivity or strategies for potency enhancement for 1H-Indazol-3-amine, 4-(1H-pyrrol-1-yl)-.

Computational Chemistry and Molecular Modeling Applications to 1h Indazol 3 Amine, 4 1h Pyrrol 1 Yl

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in elucidating the electronic properties and predicting the reactivity of molecules like 1H-Indazol-3-amine, 4-(1H-pyrrol-1-yl)-. These calculations provide a fundamental understanding of the molecule's behavior at a subatomic level.

DFT studies on similar indazole derivatives have been conducted to determine their optimized geometrical parameters and electronic structures. researchgate.netrsc.org A key aspect of these studies is the analysis of the Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For instance, DFT calculations on a series of 1-butyl-1H-indazole-3-carboxamide derivatives revealed varying HOMO-LUMO energy gaps, indicating that substituents can significantly modulate the electronic properties and reactivity of the indazole core. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps illustrate the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites. For indazole derivatives, MEP studies can identify regions prone to electrostatic interactions, which is vital for understanding potential binding interactions with biological macromolecules. researchgate.net

Below is a representative data table illustrating the types of electronic properties calculated for analogous indazole derivatives using DFT.

| Compound Derivative | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 1-Butyl-N-phenyl-1H-indazole-3-carboxamide | -5.89 | -1.25 | 4.64 |

| 1-Butyl-N-(4-chlorophenyl)-1H-indazole-3-carboxamide | -6.01 | -1.42 | 4.59 |

| 1-Butyl-N-(4-methoxyphenyl)-1H-indazole-3-carboxamide | -5.72 | -1.18 | 4.54 |

Note: The data in this table is illustrative and based on studies of analogous compounds to 1H-Indazol-3-amine, 4-(1H-pyrrol-1-yl)-.

Molecular Docking Simulations for Ligand-Target Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor. nih.govjocpr.com This method is instrumental in understanding the binding mode of 1H-Indazol-3-amine, 4-(1H-pyrrol-1-yl)- with various biological targets, such as protein kinases, which are often implicated in diseases like cancer. nih.gov

Docking studies on a variety of indazole-based inhibitors have revealed common binding patterns within the ATP-binding pockets of several kinases. nih.gov The 1H-indazole-3-amine scaffold is recognized as an effective "hinge-binding" fragment, capable of forming crucial hydrogen bonds with the backbone of the kinase hinge region. nih.govresearchgate.net For example, in studies of indazole derivatives as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), the N-H of the indazole ring was predicted to form a hydrogen bond with the backbone carbonyl of a key alanine (B10760859) residue in the hinge region. nih.gov

The 4-(1H-pyrrol-1-yl) substituent of the target compound would be expected to occupy a specific sub-pocket of the binding site, where it can form hydrophobic or van der Waals interactions with surrounding amino acid residues. The characterization of these interactions is crucial for understanding the compound's specificity and potency. For instance, in docking studies of indazole derivatives with VEGFR2, hydrophobic interactions with residues like Leu1035 and Cys1045 were found to be significant for binding. mdpi.com

A hypothetical summary of key interactions for 1H-Indazol-3-amine, 4-(1H-pyrrol-1-yl)- based on studies of analogous compounds is presented below.

| Target Protein | Key Interacting Residues | Type of Interaction |

| Kinase Hinge Region | Alanine, Glutamate | Hydrogen Bonding |

| Hydrophobic Pocket | Leucine, Valine, Phenylalanine | Hydrophobic Interactions |

| Solvent-Exposed Region | Lysine, Aspartate | Potential for polar interactions |

Note: This table is a hypothetical representation based on common interaction patterns observed for indazole-based inhibitors with various protein kinases.

Molecular docking programs use scoring functions to estimate the binding affinity between a ligand and its target. These scores, often expressed in kcal/mol, provide a prediction of the ligand's potency. While these predictions are approximations, they are invaluable for ranking potential drug candidates and prioritizing them for synthesis and experimental testing.

For example, docking studies on novel 3-chloro-6-nitro-1H-indazole derivatives against Leishmania infantum trypanothione (B104310) reductase demonstrated a correlation between the docking scores and the experimentally determined biological activity. tandfonline.com Similarly, docking of thiazolyl-indazole derivatives against the SARS-CoV-2 main protease (MPro) was used to estimate binding affinities and identify promising inhibitors. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of the docked pose of 1H-Indazol-3-amine, 4-(1H-pyrrol-1-yl)- within the binding pocket of a target protein. nih.govnih.gov

By running simulations for nanoseconds or longer, researchers can observe whether the key interactions predicted by docking are maintained. mdpi.comtandfonline.com Analysis of the root-mean-square deviation (RMSD) of the ligand and protein throughout the simulation can indicate the stability of the complex. A stable complex will typically show low and converging RMSD values. Furthermore, MD simulations can reveal the role of water molecules in mediating ligand-protein interactions and provide a more accurate estimation of binding free energies through methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area). tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For analogs of 1H-Indazol-3-amine, 4-(1H-pyrrol-1-yl)-, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be employed.

These models generate 3D contour maps that highlight the regions around the aligned molecules where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are correlated with biological activity. These maps provide a visual guide for designing new analogs with improved potency. For instance, a 3D-QSAR study on indazole derivatives as HIF-1α inhibitors provided a structural framework for designing new potent compounds by identifying key pharmacophoric features. nih.gov

Virtual Screening and De Novo Design of Novel 1H-Indazol-3-amine, 4-(1H-pyrrol-1-yl)- Analogs

The 1H-indazol-3-amine scaffold serves as an excellent starting point for virtual screening and de novo design of new potential inhibitors. nih.gov Virtual screening involves the computational screening of large chemical libraries to identify molecules that are predicted to bind to a specific target. nih.govnih.gov Both ligand-based and structure-based virtual screening approaches can be utilized.

In a ligand-based approach, molecules with similar chemical features to 1H-Indazol-3-amine, 4-(1H-pyrrol-1-yl)- are searched for in large databases. In structure-based virtual screening, a library of compounds is docked into the binding site of a target protein, and the top-scoring molecules are selected for further investigation. mdpi.com

De novo design, on the other hand, involves the computational generation of novel molecular structures that are predicted to have high affinity and specificity for the target binding site. Fragment-based de novo design can utilize the 1H-indazol-3-amine core as a building block, adding new functional groups to optimize interactions with the target protein. nih.gov

Future Perspectives in Research and Development of 1h Indazol 3 Amine, 4 1h Pyrrol 1 Yl

Rational Design for Enhanced Potency and Target Specificity

Future development of derivatives from the 1H-Indazol-3-amine, 4-(1H-pyrrol-1-yl)- scaffold will heavily rely on rational, structure-based drug design to optimize interactions with target proteins, particularly kinases. The 1H-indazole-3-amine moiety is a proven and effective hinge-binding fragment, capable of forming critical hydrogen bonds within the ATP-binding site of many kinases, as seen in drugs like Linifanib. nih.govacs.org

Structure-based design, utilizing X-ray crystallography and computational modeling, will be pivotal. For instance, studies on similar indazole derivatives targeting Fibroblast Growth Factor Receptor (FGFR) have shown that specific substitutions can dramatically enhance potency. The introduction of fluorine atoms, for example, can improve both enzymatic activity and cellular potency by forming favorable hydrophobic interactions with amino acid residues like Val492 and Ala640 in the ATP binding pocket. nih.gov Similarly, molecular docking studies of indazole-based inhibitors against FMS-like tyrosine kinase 3 (FLT3) have confirmed that the indazole group is crucial for interacting with the hinge-region residue Cys694. nih.gov

Future research will focus on modifying the 4-(1H-pyrrol-1-yl) portion of the molecule. This region extends towards the solvent-exposed area of the kinase ATP pocket, providing an opportunity to introduce substituents that can form additional interactions, improve solubility, and fine-tune the selectivity profile. By systematically altering this part of the scaffold, researchers can aim to reduce off-target effects and enhance the therapeutic index.

Table 1: Examples of Rationally Designed Indazole Derivatives and Their Potency

| Compound | Target Kinase(s) | Key Structural Feature | Potency (IC₅₀) |

| Derivative 27a | FGFR1, FGFR2 | 6-fluoro substitution on indazole ring | <4.1 nM (FGFR1), 2.0 nM (FGFR2) nih.gov |

| Compound 2a | FGFR1, FGFR2 | 2,6-difluoro-3-methoxyphenyl residue | <4.1 nM (FGFR1), 2.0±0.8 nM (FGFR2) tandfonline.com |

| Compound 8r | FLT3, FLT3 mutants | 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole core | Nanomolar range tandfonline.com |

| Compound 109 | EGFR, EGFR T790M | 3-(pyrrolopyridin-2-yl)indazole core | 8.3 nM (EGFR), 5.3 nM (EGFR T790M) nih.gov |

Exploration of Novel Biological Targets for Therapeutic Development

While the indazole scaffold is prominent in oncology, particularly as kinase inhibitors, its therapeutic potential is not limited to this target class or disease area. The structural versatility of the 1H-Indazol-3-amine, 4-(1H-pyrrol-1-yl)- core makes it an attractive platform for developing inhibitors against a wide range of novel biological targets implicated in various diseases.

Future research will likely expand the scope of inquiry beyond well-established kinases like VEGFR and FGFR. For example, indazole derivatives have shown inhibitory activity against extracellular signal-regulated kinases (ERK1/2), phosphoinositide 3-kinase delta (PI3Kδ), and ubiquitin-specific protease 7 (USP7). nih.gov These targets are involved in pathways crucial for cell proliferation, inflammation, and protein degradation, suggesting potential applications in inflammatory diseases and other non-oncological conditions.

Furthermore, within oncology, research is moving towards targeting pathways that confer drug resistance. Indazole-based compounds have been successfully designed to inhibit mutant forms of kinases, such as EGFR T790M and FLT3-ITD, which are associated with resistance to first-generation inhibitors. nih.govnih.gov A significant future direction will be to screen libraries derived from the 1H-Indazol-3-amine, 4-(1H-pyrrol-1-yl)- scaffold against panels of wild-type and mutant targets to identify next-generation inhibitors with improved resistance profiles. Other emerging targets, such as the Bcl-2 family proteins and the p53/MDM2 pathway, which are central to apoptosis, also represent fertile ground for exploration with novel indazole derivatives. nih.govnih.gov

Table 2: Novel and Emerging Targets for Indazole-Based Scaffolds

| Target Class | Specific Target(s) | Potential Therapeutic Area |

| Protein Kinases | ERK1/2, PI3Kδ, Pim Kinases, ULK1 | Cancer, Inflammatory Disease nih.gov |

| Epigenetic Modifiers | EZH1/EZH2 | Cancer nih.gov |

| Deubiquitinating Enzymes | USP7 | Cancer nih.gov |

| Apoptosis Regulators | Bcl-2 family, p53/MDM2 pathway | Cancer nih.govnih.gov |

| Receptor Tyrosine Kinases | FLT3 mutants, EGFR mutants, PDGFRα | Drug-Resistant Cancers nih.govnih.gov |

Integration with High-Throughput Screening and Omics Technologies

The discovery and development of new drugs based on the 1H-Indazol-3-amine, 4-(1H-pyrrol-1-yl)- scaffold will be significantly accelerated by the integration of modern drug discovery platforms. High-Throughput Screening (HTS) and various "omics" technologies are essential tools for future progress. nih.govbenthamdirect.com

HTS allows for the rapid evaluation of large, diverse chemical libraries of derivatives built upon the core scaffold. acs.org By employing advanced assay formats, such as enzyme-coupled fluorescence assays, thousands of compounds can be screened efficiently to identify initial "hit" compounds against specific targets. nih.gov This approach enables a broad and unbiased search for new activities, potentially uncovering inhibitors for novel targets that would not be predicted by rational design alone.

Following initial screening, omics technologies will be crucial for elucidating the biological impact of lead compounds.

Genomics and Transcriptomics can identify genetic mutations or gene expression signatures that predict sensitivity or resistance to a particular derivative, paving the way for personalized medicine. tandfonline.com

Proteomics and Phosphoproteomics can provide a global view of the compound's effect on cellular signaling pathways, confirming its on-target activity and revealing potential off-target effects or novel mechanisms of action. tandfonline.comnih.gov

Metabolomics can analyze changes in cellular metabolites following treatment, offering insights into the drug's impact on cellular metabolism and identifying biomarkers of response. mdpi.com

The synergistic use of HTS to generate leads and omics technologies to validate targets and understand mechanisms will create a powerful and efficient pipeline for advancing 1H-Indazol-3-amine, 4-(1H-pyrrol-1-yl)- derivatives from the laboratory to clinical development. nih.gov

Development of Multi-Targeting Agents Based on the Hybrid Scaffold

Complex diseases like cancer are often driven by multiple redundant or interacting signaling pathways, which is a leading cause of drug resistance to single-target agents. A significant future direction in drug development is the creation of multi-targeting agents, or "multi-kinase inhibitors," that can simultaneously modulate several key nodes in a disease network. The 1H-Indazol-3-amine, 4-(1H-pyrrol-1-yl)- scaffold is an ideal foundation for this strategy.

The indazole core itself has been incorporated into numerous approved multi-targeted drugs, such as Pazopanib, which inhibits VEGFR, PDGFR, and c-KIT. biotech-asia.org By leveraging molecular hybridization strategies, researchers can rationally design modifications to the scaffold to achieve a desired polypharmacology profile. nih.govnih.gov For example, research on other 3-substituted indazoles has led to the discovery of dual inhibitors of FGFR1 and Discoidin Domain Receptor 2 (DDR2), two important kinases in lung squamous cell carcinoma. nih.gov

Future research on the 1H-Indazol-3-amine, 4-(1H-pyrrol-1-yl)- scaffold will involve designing derivatives that can selectively inhibit a specific combination of targets relevant to a particular cancer subtype. This requires a deep understanding of the structural biology of the intended targets to engineer a single molecule that fits effectively into the binding sites of multiple proteins. The ultimate goal is to develop agents with superior efficacy and a lower propensity for resistance compared to monotherapies or combination drug regimens.

Q & A

Advanced Research Question

- Solvent selection : Replace DMSO with cyclopentyl methyl ether (CPME), a greener solvent.

- Catalyst recycling : Recover CuBr via filtration and reuse in subsequent batches.

- Waste reduction : Employ flow chemistry to minimize side products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.